5-Bromo-6-methylisoquinoline
Overview
Description
5-Bromo-6-methylisoquinoline: is an organic compound with the molecular formula C10H8BrN . It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Mechanism of Action
Target of Action
This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety .
Mode of Action
Isoquinolines generally interact with their targets through aromatic stacking interactions, hydrogen bonding, and other non-covalent interactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be bbb permeant . The compound’s lipophilicity (Log Po/w) is predicted to be 2.97, suggesting it may have good bioavailability .
Action Environment
It is known that the compound is stable at ambient temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylisoquinoline typically involves the bromination of 6-methylisoquinoline. One common method includes the use of N-Bromosuccinimide as the brominating agent. The reaction is carried out under controlled conditions, often at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 6-methylisoquinoline.
Common Reagents and Conditions:
N-Bromosuccinimide: for bromination.
Sodium borohydride: for reduction reactions.
Potassium permanganate: for oxidation reactions.
Major Products Formed:
6-Methylisoquinoline: (reduction product).
This compound derivatives: (substitution products).
Carboxylic acids or aldehydes: (oxidation products).
Scientific Research Applications
5-Bromo-6-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands
Comparison with Similar Compounds
- 6-Methylisoquinoline
- 5-Bromoisoquinoline
- 6-Bromoisoquinoline
Comparison: 5-Bromo-6-methylisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-bromo-6-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZBCNFFPBHCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653793 | |
Record name | 5-Bromo-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146298-61-4 | |
Record name | 5-Bromo-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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